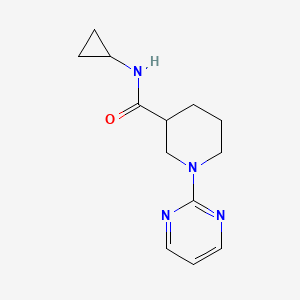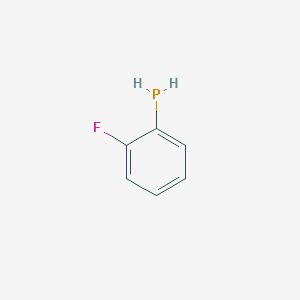
(2-Fluorophenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)phosphane is an organophosphorus compound with the chemical formula C6H4FPH2. It is a derivative of phosphane where one of the hydrogen atoms is replaced by a 2-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(2-Fluorophenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(2-Fluorophenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Coordination: Transition metals like palladium and platinum are often involved
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes
科学的研究の応用
(2-Fluorophenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions
Biology: It is studied for its potential use in biological systems as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and materials
作用機序
The mechanism of action of (2-Fluorophenyl)phosphane in catalytic processes involves its ability to donate electron density to transition metals, stabilizing various oxidation states and facilitating bond formation and cleavage. Its molecular targets include metal centers in catalytic cycles, where it participates in the activation and transformation of substrates .
類似化合物との比較
Similar Compounds
- Tris(2-fluorophenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tri(2-furyl)phosphine
Uniqueness
(2-Fluorophenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other phosphines. This makes it particularly effective in certain catalytic applications where precise control over reactivity and selectivity is required .
特性
CAS番号 |
647031-47-8 |
|---|---|
分子式 |
C6H6FP |
分子量 |
128.08 g/mol |
IUPAC名 |
(2-fluorophenyl)phosphane |
InChI |
InChI=1S/C6H6FP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
InChIキー |
MGJUWNNLIIIAFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)F)P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B15168252.png)
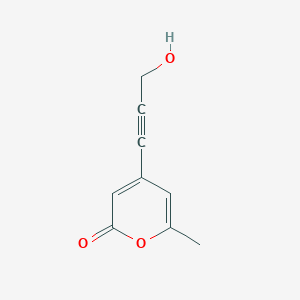
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)
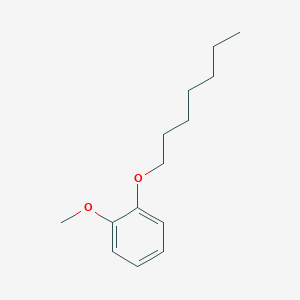
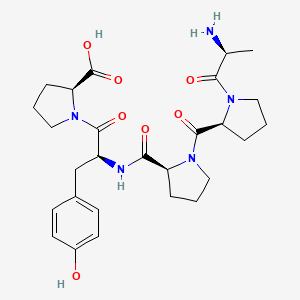
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)
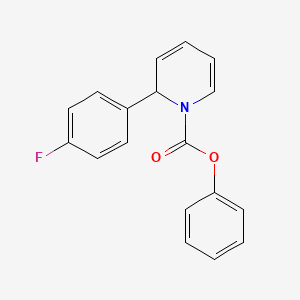
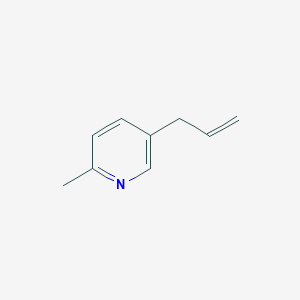
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)
